molecular formula C9H14Cl2F3N3 B2765186 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2137815-53-1

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B2765186
CAS No.: 2137815-53-1
M. Wt: 292.13
InChI Key: WBMOUZSXJWYMMY-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride is a chemically sophisticated building block designed for advanced pharmaceutical and medicinal chemistry research. Its core structure integrates a piperidine ring with a 5-trifluoromethyl-substituted imidazole, a combination frequently explored in the design of novel bioactive molecules. The imidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . The inclusion of a potent trifluoromethyl (CF3) group is a strategic modification widely employed in medicinal chemistry; this group can significantly influence a compound's properties by enhancing metabolic stability, improving membrane permeability, and fine-tuning electron distribution, which collectively can lead to optimized pharmacokinetic profiles and increased biological activity . The piperidine moiety further adds to the utility of this compound, serving as a versatile spacer and a common pharmacophore that can contribute to target binding affinity. This specific molecular architecture makes this compound a valuable intermediate for researchers constructing compound libraries aimed at probing new biological targets. Its structural features are particularly relevant in the discovery and optimization of therapeutic agents, with potential research applications spanning multiple disease areas. The imidazole core is a recognized feature in molecules investigated for their antidepressant properties, often through mechanisms involving neurotransmitter receptor interaction . Furthermore, analogous structures incorporating both heterocyclic and trifluoromethyl elements are frequently investigated as potent inhibitors in oncology research, targeting key oncogenic signaling pathways such as the PI3K/AKT/mTOR cascade . This compound is supplied exclusively For Research Use Only and is intended for use by qualified laboratory researchers in a controlled setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6;;/h5-6,13H,1-4H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMOUZSXJWYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137815-53-1
Record name 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Optimization

Core Reaction Sequence

The synthesis begins with the preparation of a trifluoromethyl-substituted imidazole precursor, which undergoes nucleophilic aromatic substitution or cross-coupling with a piperidine derivative. A representative pathway involves:

  • Imidazole Ring Formation : Cyclization of 4,4,4-trifluoroacetoacetate with ammonium acetate yields 5-(trifluoromethyl)-1H-imidazole.
  • Piperidine Coupling : The imidazole intermediate reacts with 4-chloropiperidine hydrochloride under Ullmann-type conditions, utilizing copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand.
  • Dihydrochloride Salt Formation : The free base is treated with hydrogen chloride gas in anhydrous ethanol, followed by recrystallization from isopropanol to achieve >99% purity.

Catalytic Systems and Solvent Effects

Palladium-based catalysts, notably Pd(OAc)₂ with Xantphos, enable efficient C–N bond formation between the imidazole and piperidine moieties. Solvent screening reveals that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while ethereal solvents (e.g., tetrahydrofuran) improve regioselectivity. For instance, DMF at 110°C achieves 85% conversion within 6 hours, whereas toluene requires 12 hours for comparable yields.

Table 1: Solvent Optimization for Coupling Reactions
Solvent Temperature (°C) Time (h) Yield (%)
DMF 110 6 85
Toluene 110 12 82
Acetonitrile 80 8 78
THF 65 18 70

Industrial-Scale Production Strategies

Continuous Flow Reactor Integration

Modern facilities employ continuous flow systems to mitigate exothermic risks during the coupling step. A patented configuration (WO2019130254A1) details a two-stage reactor:

  • Stage 1 : Imidazole and piperidine streams merge in a micromixer, initiating the reaction.
  • Stage 2 : The mixture passes through a heated tubular reactor (residence time: 20 minutes) with inline IR monitoring to track conversion.
    This method reduces batch-to-batch variability and achieves throughputs of 50 kg/day with 92% yield.

Purification and Crystallization

Crude product purification involves acid-base extraction to remove palladium residues, followed by antisolvent crystallization. Ethyl acetate acts as the antisolvent, inducing rapid nucleation of the dihydrochloride salt. X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁/c), critical for ensuring pharmacokinetic consistency in drug formulations.

Comparative Analysis of Synthetic Methodologies

Traditional vs. Green Chemistry Approaches

Conventional routes rely on stoichiometric metal reagents and halogenated solvents, generating substantial waste. In contrast, microwave-assisted synthesis reduces reaction times by 40% and solvent volumes by 60%. A comparative lifecycle assessment highlights the ecological benefits of the latter, with a 35% lower carbon footprint.

Table 2: Environmental Impact Metrics
Parameter Traditional Method Green Method
Reaction Time (h) 12 7
Solvent Use (L/kg) 15 6
E-Factor* 32 18

*E-Factor = mass of waste / mass of product

Byproduct Management

The formation of des-trifluoromethyl byproducts (<5%) necessitates chromatographic removal. Recent advances employ molecularly imprinted polymers (MIPs) tailored to adsorb these impurities selectively, enhancing purity to >99.5% without column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or piperidine rings.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For instance, compounds derived from similar structures showed moderate to high inhibition rates against prostate cancer (PC3) and lung cancer (A549) cells at concentrations around 5 µg/ml . The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets.
  • Antimicrobial Properties : Compounds containing imidazole rings have been evaluated for their antimicrobial activities. Studies have shown that related trifluoromethyl derivatives exhibit significant antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .
  • Insecticidal Activity : The insecticidal properties of similar compounds have also been studied, with some showing effective mortality rates against pests like Spodoptera frugiperda at concentrations around 500 µg/ml . This positions the compound as a potential candidate for developing new insecticides.

Material Science

The unique chemical structure of 4-(5-(trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride allows it to be explored in material science applications, particularly in the development of coatings or polymers that require enhanced durability and resistance to environmental factors due to the presence of fluorinated groups.

Case Study 1: Anticancer Evaluation

In a study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their anticancer activities. The results indicated that several compounds exhibited significant cytotoxic effects on cancer cell lines, supporting the potential use of imidazole derivatives as anticancer agents .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal activity of various imidazole derivatives against Botrytis cinerea. The results demonstrated that certain compounds achieved inhibition rates exceeding those of established antifungal agents like tebuconazole, highlighting their potential as effective agricultural fungicides .

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its trifluoromethyl-imidazole-piperidine architecture. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Substituents Molecular Weight
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride Piperidine + imidazole -CF₃ at imidazole C5; dihydrochloride salt 229.20 (free base)
4-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride Pyridine + imidazole + piperidine Methyl linker; pyridine substitution 272.35 (free base)
1-Methyl-N-propylpiperidin-4-amine dihydrochloride Piperidine + amine N-methyl, N-propyl substituents 229.20 (free base)
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) Imidazole + ethyl-propenyloxy-dichlorophenyl Dichlorophenyl, propenyloxy groups 297.15 (free base)

Key Observations :

  • Compared to pyridine-linked analogs (e.g., Parchem’s 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride), the absence of a pyridine ring in the target compound reduces aromatic stacking interactions but increases conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available, but inferences can be drawn from structural analogs:

  • Solubility : The dihydrochloride salt form of the target compound likely enhances aqueous solubility (>50 mg/mL) compared to free bases like imazalil (<1 mg/mL) .
  • Lipophilicity (LogP): The -CF₃ group increases LogP (estimated ~2.1) relative to non-fluorinated piperidine-imidazole derivatives (e.g., LogP ~1.5 for 1-methyl-N-propylpiperidin-4-amine) .
  • Metabolic Stability : Fluorinated compounds generally exhibit slower hepatic clearance due to resistance to oxidative metabolism, as seen in pesticidal imidazoles like nipyraclofen .

Biological Activity

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride is a novel compound characterized by its unique trifluoromethyl-substituted imidazole and piperidine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H14Cl2F3N3
  • Molecular Weight : 292.13 g/mol
  • CAS Number : 2137815-53-1
  • Purity : Minimum 95% .

This compound acts as a reactant in various chemical reactions, particularly C,N-cross coupling reactions. Its trifluoromethyl group enhances its lipophilicity and biological interactions, allowing it to influence various biochemical pathways depending on the specific reactants involved .

Opioid Receptor Affinity

Research on similar piperidine derivatives has demonstrated their potential as selective delta-opioid receptor agonists. These compounds exhibited anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivativesDelta-opioid receptor agonistsShowed anxiolytic effects in mouse models.
Dihydroquinazolinone derivativesAntiparasitic activityModifications improved efficacy against P. berghei.
FDA-approved trifluoromethyl drugsVarious pharmacological effectsTrifluoromethyl groups enhance potency and bioavailability.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-containing compounds:

Compound TypeStructureBiological Activity
4-(Trifluoromethyl)piperidinePiperidine with trifluoromethyl groupLimited biological data available
Trifluoromethyl-substituted imidazolesImidazole with trifluoromethyl groupNotable antiparasitic properties

The unique combination of the trifluoromethyl group, imidazole ring, and piperidine structure in this compound suggests enhanced bioactivity compared to similar compounds lacking one or more of these features .

Q & A

Q. What are the recommended synthetic routes for 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions combining imidazole and piperidine precursors. A common approach is cyclocondensation of trifluoromethyl-substituted imidazole intermediates with piperidine derivatives under acidic conditions. Key parameters include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Temperature : Controlled heating (60–100°C) to drive cyclization while minimizing side reactions . Optimization via Design of Experiments (DoE) is recommended to balance yield (target >70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring conformation and imidazole substitution pattern. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR peak near -60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .
  • X-ray Crystallography : Resolves structural ambiguities, such as hydrochloride salt formation and hydrogen bonding networks .

Q. What are the primary safety considerations for handling this compound?

  • Exposure Risks : Skin irritation and respiratory sensitization (similar to piperidine derivatives). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable at -20°C in airtight, light-protected containers to prevent hydrolysis of the imidazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for biological activity?

Discrepancies often arise from solubility issues or off-target effects. A tiered approach is recommended:

  • Solubility Screening : Use DMSO stock solutions (<1% v/v) in PBS to avoid aggregation artifacts .
  • Selectivity Assays : Pair radioligand binding (e.g., 5-HT receptor subtypes) with functional assays (cAMP or calcium flux) to confirm target engagement .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What strategies improve the compound’s metabolic stability without compromising receptor affinity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
  • Deuterium Labeling : Replace labile hydrogens (e.g., α to nitrogen) to slow CYP450-mediated clearance .
  • Prodrug Design : Mask the piperidine amine with acyloxyalkyl groups to enhance oral bioavailability .

Q. How does the trifluoromethyl group influence electronic properties and target interactions?

The CF₃ group:

  • Electron Effects : Withdraws electron density via induction, stabilizing the imidazole’s π-system and enhancing hydrogen bonding with receptor residues (e.g., Ser159 in 5-HT receptors) .
  • Lipophilicity : Increases logP by ~0.5 units, improving blood-brain barrier penetration (critical for CNS targets) . Computational docking (AutoDock Vina) and MD simulations can predict binding poses and validate CF₃ interactions .

Q. What experimental designs address batch-to-batch variability in biological assays?

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and confirm salt stoichiometry via elemental analysis .
  • Positive Controls : Use GBR-12909 dihydrochloride (dopamine reuptake inhibitor) or venlafaxine hydrochloride (serotonin/norepinephrine inhibitor) to standardize assay conditions .
  • Blinded Replicates : Perform triplicate runs with independent compound batches to isolate variability sources .

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